molecular formula C17H22N2O9 B608837 Mal-PEG3-NHS ester CAS No. 1537892-36-6

Mal-PEG3-NHS ester

Cat. No.: B608837
CAS No.: 1537892-36-6
M. Wt: 398.37
InChI Key: IIXXEVQHRSMNOB-UHFFFAOYSA-N
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Description

Mal-PEG3-NHS ester is a noncleavable ADC linker containing a Maleimide group . It is used for making antibody-drug conjugates . The Maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond .


Synthesis Analysis

The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .


Molecular Structure Analysis

The molecular formula of this compound is C17H22N2O9 . It has a molecular weight of 398.36 .


Chemical Reactions Analysis

The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond .


Physical and Chemical Properties Analysis

This compound is a liquid that is colorless to light yellow . It has a high solubility in DMSO: 100 mg/mL (251.03 mM) .

Scientific Research Applications

1. Enhancement of Therapeutic Immunoglobulin Delivery

The application of Mal-PEG3-NHS ester in the enhancement of therapeutic immunoglobulin delivery is significant. The chemical engineering of the erythrocyte membrane, using various PEGylation methods including NHS-PEG-NHS and NHS-PEG-MAL, facilitates the display of antibodies on the surface of red blood cells. This innovative approach aims to extend the lifespan of immunoglobulin therapeutics in vivo, reduce the immunologic consequences of soluble antibody-antigen complexes, and mitigate the emergence of anti-drug antibodies. The research underlines the stability and effectiveness of these RBC-PEG-SpA-antibody arrays in physiological conditions, opening new avenues for antigen removal treatments in medical science (Weihang Ji et al., 2019).

2. Enhancing Cell Interactions with Bioactive Hydrogels

This compound plays a pivotal role in the development of poly(ethylene glycol) (PEG)-based hydrogel systems. The study emphasizes the importance of optimizing the density of PEG linkers during protein functionalization to improve cell adhesion and spreading. The introduction of acrylamide-PEG-isocyanate (Aam-PEG-I), with enhanced hydrolytic stability, signifies a breakthrough in maintaining bioactivity levels within hydrogel networks for extended periods, offering substantial benefits for regenerative medicine and drug delivery applications (M. B. Browning et al., 2013).

3. Covalent Attachment of Apolipoproteins to Nanoparticles for Drug Transport

Innovative use of NHS-PEG-Mal 3400 linker for the covalent attachment of apolipoproteins to human serum albumin nanoparticles marks a significant advancement in drug transport capabilities. This method effectively enables the delivery of drugs, such as Loperamide, to the central nervous system, showcasing the potential of PEGylated nanoparticles in enhancing drug efficacy and targeting precision (J. Kreuter et al., 2007).

4. Improving Drug Delivery and Theranostic Evaluation

The synthesis of Indium-111 labeled, Trastuzumab-Doxorubicin conjugated, and APTES-PEG coated magnetic nanoparticles demonstrates the multifaceted potential of this compound in enhancing tumor targeting, drug delivery, controlled drug release, and dual-modal tumor imaging. The innovative application of NHS-PEG-Mal in this context underscores its pivotal role in advancing theranostic strategies, particularly in the domain of targeted cancer therapy and imaging (Hamidreza Zolata et al., 2015).

Safety and Hazards

Mal-PEG3-NHS ester is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Mal-PEG3-NHS ester has been extensively used in the development of protein conjugates . By conjugating this compound to a targeting molecule, such as an antibody or a peptide, it can be used to selectively deliver drugs to specific cells or tissues, improving the therapeutic index and reducing off-target effects .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O9/c20-13-1-2-14(21)18(13)6-8-26-10-12-27-11-9-25-7-5-17(24)28-19-15(22)3-4-16(19)23/h1-2H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXXEVQHRSMNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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